molecular formula C18H37NO2 B1354251 Ddmab CAS No. 15163-30-1

Ddmab

Cat. No.: B1354251
CAS No.: 15163-30-1
M. Wt: 299.5 g/mol
InChI Key: ZFVNBVQBIZJUEY-UHFFFAOYSA-N
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Description

Didecyldimethylammonium bromide is a quaternary ammonium compound commonly used as a surfactant and a cationic detergent in various research applications. It is known for its amphiphilic nature, possessing both hydrophobic and hydrophilic regions, which makes it effective in disrupting lipid-lipid and lipid-protein interactions within the lipid bilayer .

Scientific Research Applications

Didecyldimethylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Didecyldimethylammonium Bromide (Ddmab) is a cationic surfactant . It belongs to the family of quaternary ammonium compounds . The primary targets of this compound are the cell membranes of bacteria . It is known for its ability to disrupt these cell membranes, which is why it is commonly used in microbiology to selectively isolate and identify bacteria .

Mode of Action

This compound interacts with its targets, the bacterial cell membranes, by disrupting them . This disruption is due to the positively charged head and hydrophobic tail of this compound, which allows it to act as a detergent and antimicrobial . This interaction results in the death of the bacteria, making this compound an effective antibacterial agent .

Biochemical Pathways

It is known that the disruption of the bacterial cell membrane leads to the leakage of intracellular contents, which ultimately results in bacterial death .

Pharmacokinetics

As a cationic surfactant, it is likely that this compound has poor oral bioavailability due to its large size and relatively poor membrane permeability . Therefore, this compound is typically administered topically or intravenously .

Result of Action

The primary result of this compound’s action is the death of bacteria. By disrupting the bacterial cell membrane, this compound causes the bacteria to lose vital intracellular contents, leading to their death . This makes this compound an effective antibacterial agent.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of organic matter can reduce the effectiveness of this compound . Additionally, the pH of the environment can also affect the antimicrobial activity of this compound . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of this compound.

Safety and Hazards

According to the safety data sheet, DDMAB is not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 . There are no known OSHA hazards .

Future Directions

The combination of pharmaceutical agents by using Pharmaceutical Deep Eutectic Solvents (PDESs) in order to produce dual-action drugs and reduce drug resistance has been studied . The major objective of this study was to investigate the dual functionality of drugs (antioxidant and antibacterial activity) via the principle of PDESs . The current study found that the PDESs can be used to produce drugs with dual functionalities .

Biochemical Analysis

Biochemical Properties

Didodecyldimethylammonium bromide plays a significant role in biochemical reactions due to its ability to disrupt cell membranes. This property makes it useful in selectively isolating and identifying bacteria in microbiology . The compound interacts with cell membranes by penetrating and disrupting the lipid bilayer, leading to cell lysis. Additionally, didodecyldimethylammonium bromide can interact with proteins and enzymes, altering their structure and function. For example, it can denature proteins by disrupting their hydrophobic interactions, leading to loss of enzymatic activity .

Cellular Effects

Didodecyldimethylammonium bromide has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell membranes, which can lead to cell death. This compound also affects cell signaling pathways by altering the integrity of the cell membrane, which can interfere with receptor-ligand interactions and signal transduction . Furthermore, didodecyldimethylammonium bromide can impact gene expression by causing cellular stress and activating stress response pathways. It can also affect cellular metabolism by disrupting membrane-bound enzymes and transporters .

Molecular Mechanism

The mechanism of action of didodecyldimethylammonium bromide involves its interaction with cell membranes and biomolecules. At the molecular level, it binds to the lipid bilayer of cell membranes, causing disruption and increased permeability . This leads to leakage of cellular contents and eventual cell lysis. Didodecyldimethylammonium bromide can also inhibit or activate enzymes by altering their conformation through hydrophobic interactions. Additionally, it can induce changes in gene expression by activating stress response pathways and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of didodecyldimethylammonium bromide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Didodecyldimethylammonium bromide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to didodecyldimethylammonium bromide can result in chronic cellular stress and adaptation, which may alter cellular responses and functions .

Dosage Effects in Animal Models

The effects of didodecyldimethylammonium bromide vary with different dosages in animal models. At low doses, it can effectively disrupt cell membranes and exert antimicrobial effects without causing significant toxicity . At high doses, didodecyldimethylammonium bromide can cause toxic effects, including tissue damage and inflammation. Threshold effects have been observed, where a certain concentration is required to achieve the desired antimicrobial activity without causing adverse effects .

Metabolic Pathways

Didodecyldimethylammonium bromide is involved in various metabolic pathways, primarily related to its interaction with cell membranes and enzymes. It can affect metabolic flux by disrupting membrane-bound enzymes and transporters, leading to altered metabolite levels . The compound can also interact with cofactors and other biomolecules, influencing their activity and stability. Didodecyldimethylammonium bromide’s impact on metabolic pathways is closely related to its ability to disrupt cellular membranes and alter enzyme function .

Transport and Distribution

Within cells and tissues, didodecyldimethylammonium bromide is transported and distributed based on its interaction with cell membranes and binding proteins. The compound can penetrate cell membranes and accumulate in specific cellular compartments . Transporters and binding proteins may facilitate its movement within cells, affecting its localization and concentration. Didodecyldimethylammonium bromide’s distribution within tissues is influenced by its hydrophobic nature and ability to interact with lipid membranes .

Subcellular Localization

Didodecyldimethylammonium bromide’s subcellular localization is primarily determined by its interaction with cell membranes and lipid bilayers. It can localize to specific compartments, such as the plasma membrane, endoplasmic reticulum, and mitochondria . The compound’s activity and function are influenced by its localization, as it can disrupt membrane integrity and affect membrane-bound enzymes and transporters. Post-translational modifications and targeting signals may also play a role in directing didodecyldimethylammonium bromide to specific subcellular compartments .

Preparation Methods

Didecyldimethylammonium bromide can be synthesized through the reaction of didecylamine with methyl bromide. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. Industrial production methods often involve the use of pharmaceutical deep eutectic solvents (PDESs) to enhance the solubility, stability, and biological properties of the compound .

Chemical Reactions Analysis

Didecyldimethylammonium bromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It can undergo substitution reactions where the bromide ion is replaced by other anions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Comparison with Similar Compounds

Didecyldimethylammonium bromide can be compared with other quaternary ammonium compounds such as:

Properties

IUPAC Name

4-[dodecyl(dimethyl)azaniumyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-16-19(2,3)17-14-15-18(20)21/h4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVNBVQBIZJUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468232
Record name DDMAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15163-30-1
Record name DDMAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Dodecyl-N,N-(dimethylammonio)butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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